molecular formula C14H14BrNOS B2954583 4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol CAS No. 1232803-89-2

4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol

Cat. No.: B2954583
CAS No.: 1232803-89-2
M. Wt: 324.24
InChI Key: MYQSODUELVWOGE-UHFFFAOYSA-N
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Description

4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol is a Schiff base derivative characterized by a brominated phenol core and a 3-(methylthio)phenylamino substituent. The methylthio (-SCH₃) group at the 3-position of the phenyl ring distinguishes it from analogs with methoxy, halogen, or alkyl substituents, influencing its electronic and steric properties.

Properties

IUPAC Name

4-bromo-2-[(3-methylsulfanylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNOS/c1-18-13-4-2-3-12(8-13)16-9-10-7-11(15)5-6-14(10)17/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQSODUELVWOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol typically involves the reaction of 4-bromophenol with 3-(methylthio)aniline in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and the use of a base to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key Substituents and Their Impacts :

Compound Name Substituent on Phenyl Ring Key Features Evidence ID
4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol 3-SCH₃ Enhanced lipophilicity; potential for sulfur-mediated metal coordination
4-Bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol 3-F, 4-CH₃, 6-OCH₃ Increased polarity due to -OCH₃; fluorine enhances bioactivity
4-Bromo-2-(((5-fluoro-2-methylphenyl)amino)methyl)phenol 5-F, 2-CH₃ Steric hindrance from 2-CH₃; fluorine improves metabolic stability
4-Bromo-2-({[4-(diethylamino)phenyl]imino}methyl)phenol 4-N(CH₂CH₃)₂ Strong electron-donating group; alters redox properties

Physical and Chemical Properties

Thermodynamic and Spectral Data :

Property 4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol 4-Bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol 4-Bromo-2-({[4-(diethylamino)phenyl]imino}methyl)phenol
Molecular Weight ~347 g/mol (estimated) 329.19 g/mol 347.25 g/mol
Predicted Density 1.45–1.55 g/cm³ 1.52 g/cm³ 1.48 g/cm³
pKa (phenolic -OH) ~9.2 (similar to analogs) 8.9–9.5 ~9.0
UV-Vis λₘₐₓ ~320 nm (π→π* transition) ~315 nm ~330 nm

The methylthio group increases lipophilicity (logP ~3.5) compared to methoxy (-OCH₃, logP ~2.8) or hydroxylated analogs .

Toxicity Profiles :

  • Brominated Schiff bases may emit toxic Br⁻ and NOx upon decomposition .
  • Methylthio groups are less mutagenic than nitro (-NO₂) substituents, as seen in 4-nitro-2-(5′-bromosalicylidenamino)diphenylamine (mutagenicity at 10 mmol/L) .

Coordination Chemistry and Metal Complexes

  • The target compound forms stable complexes with Mn(II), Fe(III), and Cr(III), similar to HL1 and HL2 .
  • Methylthio’s soft donor nature favors binding to soft acids like Cu(I), whereas methoxy groups prefer hard acids like Fe(III) .

Biological Activity

4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol is an organic compound with the molecular formula C14H14BrNOS and a molecular weight of approximately 324.24 g/mol. This compound is notable for its complex structure, which includes a bromine atom, a methylthio group, and an amino group attached to a phenolic backbone. It is classified under Schiff bases and has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

The compound's structure allows for significant reactivity due to its functional groups. It can participate in various chemical reactions, including:

  • Oxidation : Can form sulfoxides or sulfones.
  • Reduction : The bromine substituent can be reduced to a hydrogen atom.
  • Substitution : The bromine atom can undergo nucleophilic substitution reactions.

These properties enhance its utility in synthetic organic chemistry and biological research.

The biological activity of 4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological processes.

Anticancer Activity

The compound's potential anticancer activity has been inferred from studies on structurally similar compounds. For example, certain phenolic derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways involved in cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of phenolic compounds in inhibiting microbial infections, suggesting that 4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol could possess similar properties .
  • Anticancer Mechanisms : Research on related phenolic compounds has demonstrated their ability to interact with cellular targets involved in cancer progression, indicating that this compound may also exhibit anticancer properties through similar mechanisms .

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